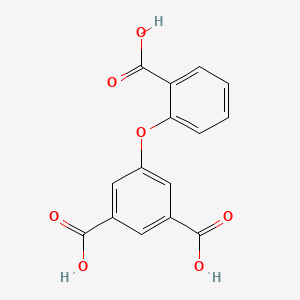
5-(2-Carboxyphenoxy)isophthalic acid
Übersicht
Beschreibung
5-(2-Carboxyphenoxy)isophthalic acid: is an organic compound with the molecular formula C15H10O7 . It is a semi-rigid ligand composed of tricarboxylate groups, which gives it diverse binding capabilities. This compound is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with various metal ions .
Wirkmechanismus
Mode of Action
It has been used in the synthesis of metal-organic frameworks (mofs), indicating that it may interact with metal ions . The exact nature of these interactions and the resulting changes at the molecular level require further investigation.
Biochemical Pathways
The specific biochemical pathways affected by 5-(2-Carboxyphenoxy)isophthalic acid are currently unknown. Its role in the synthesis of MOFs suggests it may influence pathways involving metal ions
Pharmacokinetics
Its predicted properties include a boiling point of 571.7±50.0 °C and a density of 1.529±0.06 g/cm3 . The impact of these properties on the compound’s bioavailability requires further investigation.
Result of Action
Its use in the synthesis of MOFs suggests it may have effects related to the properties of these materials
Action Environment
Its use in the synthesis of MOFs under hydrothermal conditions suggests that temperature and pressure may be important factors
Biochemische Analyse
Biochemical Properties
5-(2-Carboxyphenoxy)isophthalic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). It interacts with metal ions such as copper (Cu) and nickel (Ni) to form complex structures. These interactions are crucial for the compound’s function as a ligand in MOFs, which are known for their catalytic and photocatalytic properties . The compound’s ability to coordinate with metal ions makes it a valuable component in the synthesis of MOFs, which can be used in various applications, including catalysis and gas adsorption.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound’s interaction with copper ions can result in the formation of a complex that acts as a photocatalyst, facilitating the degradation of organic dyes under visible light irradiation . This mechanism highlights the compound’s potential in environmental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Carboxyphenoxy)isophthalic acid typically involves the reaction of 5-hydroxyisophthalic acid with 2-chlorobenzoic acid under hydrothermal conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2-Carboxyphenoxy)isophthalic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(2-Carboxyphenoxy)isophthalic acid is widely used in the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in catalysis, gas adsorption, and luminescence due to their unique structural properties .
Biology and Medicine: In biological research, the compound is used to create MOFs that can act as drug delivery systems. These MOFs can encapsulate drugs and release them in a controlled manner, improving the efficacy and safety of treatments .
Industry: In industrial applications, this compound is used to produce MOFs that serve as catalysts in various chemical reactions. These catalysts are highly efficient and can be used in processes such as the degradation of organic pollutants .
Vergleich Mit ähnlichen Verbindungen
- 5-(4-Carboxyphenoxy)isophthalic acid
- 5-(2,6-Diamino-4-carboxyphenoxy)isophthalic acid
- 5-((4-Carboxyphenoxy)-methyl)isophthalic acid
Comparison: 5-(2-Carboxyphenoxy)isophthalic acid is unique due to its semi-rigid structure and tricarboxylate groups, which provide diverse binding capabilities. This makes it particularly suitable for the synthesis of MOFs with various metal ions. In comparison, similar compounds may have different binding properties and structural features, leading to variations in their applications and effectiveness .
Eigenschaften
IUPAC Name |
5-(2-carboxyphenoxy)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-13(17)8-5-9(14(18)19)7-10(6-8)22-12-4-2-1-3-11(12)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCRITGDNAXNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




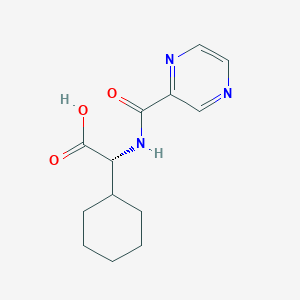
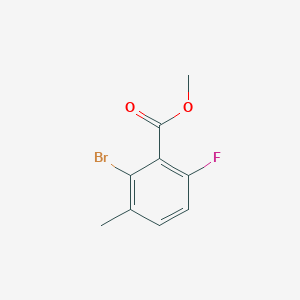
![[(3-Bromophenyl)methyl]urea](/img/structure/B3100065.png)
![Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B3100073.png)
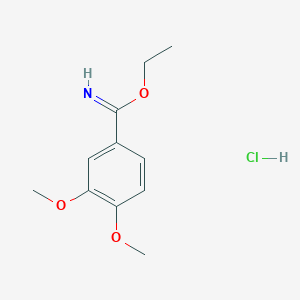
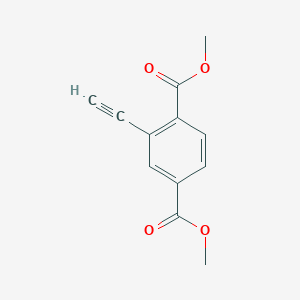


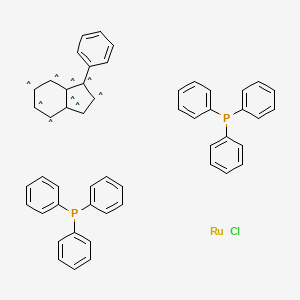
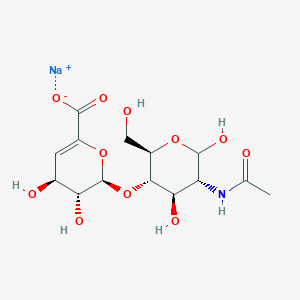
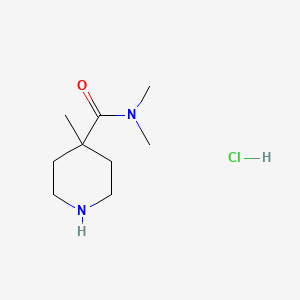
![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B3100144.png)
